

A Comprehensive Technical Guide to *trans*-4-Aminocyclohexanemethanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>trans</i> -4-
Compound Name:	<i>Aminocyclohexanemethanol</i>
	<i>hydrochloride</i>

Cat. No.: B073332

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of ***trans*-4-Aminocyclohexanemethanol hydrochloride**. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Chemical Properties

***trans*-4-Aminocyclohexanemethanol hydrochloride** is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group in a *trans* configuration.^[1] This structure makes it a valuable building block in the synthesis of more complex molecules.^{[1][2]} The hydrochloride salt form enhances its stability and solubility in aqueous media.^[1]

Table 1: General Chemical Properties

Property	Value	Reference
CAS Number	1504-49-0	[1] [3]
Molecular Formula	C ₇ H ₁₆ ClNO (or C ₇ H ₁₅ NO·HCl)	[1] [3] [4]
Molecular Weight	165.66 g/mol	[1] [3] [4]
IUPAC Name	(4-aminocyclohexyl)methanol; hydrochloride	[1] [4]
Appearance	White to off-white solid, powder, or crystals	[5] [6]
Melting Point	178 °C	[7]

| Storage | Store at 2-8°C for long-term storage; can be stored at room temperature. |[\[3\]](#)[\[7\]](#) |

Table 2: Solubility Profile

Solvent	Solubility	Reference
Water	High solubility	[1]
Methanol	Soluble	[5]
Chloroform	Soluble	[5]
Dichloromethane	Soluble	[5]
Ethanol	Soluble	[2]

| Ether | Soluble |[\[2\]](#) |

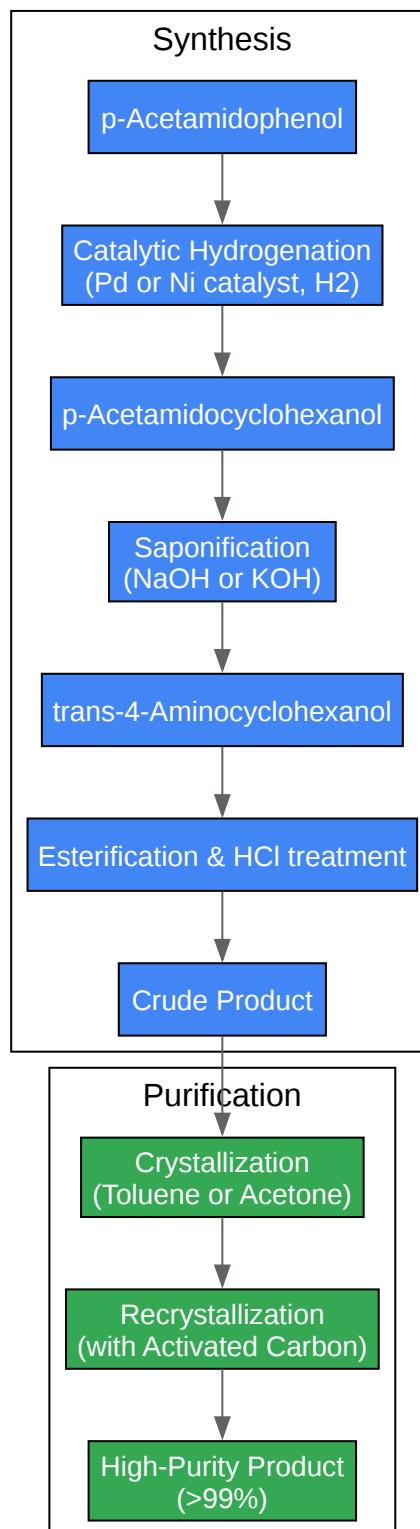
Synthesis and Purification Protocols

The synthesis of **trans-4-Aminocyclohexanemethanol hydrochloride** can be achieved through various methods, often involving the reduction of a corresponding aromatic precursor followed by functional group manipulation.

Experimental Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol Derivatives

This industrial method involves a multi-step process starting from a readily available precursor.

- Catalytic Hydrogenation:
 - Reactant: para-Aacetamidophenol (paracetamol).
 - Catalyst: Palladium or nickel catalysts.[\[1\]](#)
 - Solvent: Aqueous or alcoholic media.
 - Conditions: Hydrogen pressure of 3–5 bar at a temperature of 80–120°C.[\[1\]](#)
 - Intermediate Product: para-Aacetamidocyclohexanol.
- Saponification:
 - Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous ethanol.[\[1\]](#)
 - Conditions: The reaction mixture is heated to 90–120°C to hydrolyze the amide group.[\[1\]](#)
 - Intermediate Product: trans-4-Aminocyclohexanol.
- Esterification and Hydrochloride Salt Formation:
 - The intermediate is subjected to methanol esterification.
 - The final product is converted to its hydrochloride salt by reacting it with hydrochloric acid in an aqueous solution to yield **trans-4-Aminocyclohexanemethanol hydrochloride**.[\[1\]](#)


Experimental Protocol 2: Purification by Crystallization

Achieving high purity is critical for pharmaceutical applications.

- Initial Crystallization:
 - Solvent: Toluene or acetone.

- Procedure: The crude product is dissolved in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly.
- Outcome: Needle-like crystals with >99% purity are typically formed.[1]
- Recrystallization for Enhanced Purity:
 - Procedure: The crystals from the initial step are redissolved in a suitable solvent. Activated carbon is added to the solution to adsorb colored impurities.
 - Filtration: A hot filtration is performed to remove the activated carbon.
 - Final Step: The filtrate is cooled slowly to induce recrystallization, yielding a product with enhanced optical purity.[1]

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and purification process.

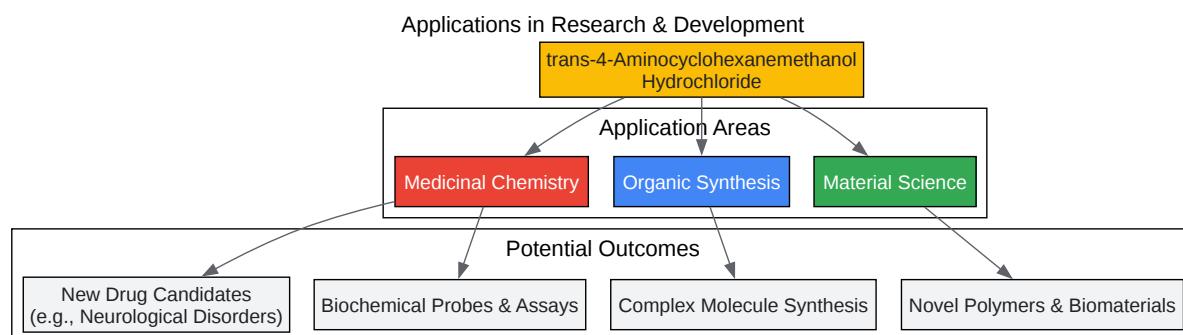
Analytical Characterization

The structural integrity and purity of **trans-4-Aminocyclohexanemethanol hydrochloride** are typically confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the trans stereochemistry. In the ^1H NMR spectrum of the related trans-4-aminocyclohexanol, the protons at C-1 (bearing the OH group) and C-4 (bearing the NH_2 group) are in axial positions in the stable diequatorial chair conformation. This leads to large axial-axial (J_{aa}) coupling constants (typically 10-13 Hz) with adjacent axial protons, a key feature distinguishing it from the cis isomer which shows smaller coupling constants.[8]
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed to assess the purity of the compound and identify any potential impurities.[7]
- Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as O-H, N-H, and C-N bonds.

Experimental Protocol 3: NMR Sample Preparation

- Sample Weight: Accurately weigh 5-10 mg for ^1H NMR or 20-50 mg for ^{13}C NMR.[8]
- Solvent Selection: Dissolve the sample in a suitable deuterated solvent such as Deuterated water (D_2O) or Methanol-d₄ (CD_3OD), where the compound is soluble.[8]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ 0 ppm).[9]
- Data Acquisition: Record the spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[9]


Applications in Research and Development

trans-4-Aminocyclohexanemethanol hydrochloride serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

- Medicinal Chemistry: The presence of both an amine and a hydroxyl group provides two reactive sites for further chemical modification. This makes it an important starting material

for the synthesis of novel drug candidates with potential applications in treating neurological disorders.[1]

- **Organic Synthesis:** It is used as a building block to introduce the trans-1,4-substituted cyclohexane scaffold into larger, more complex molecules.[1] This rigid cyclic structure can be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug molecule.
- **Biochemical Assays:** Due to its defined structure, it can be utilized as a tool compound or a fragment in assays designed to study receptor-ligand interactions and enzyme activities.[1]
- **Material Science:** The functional groups present could allow for its use in developing new materials with specific properties, such as those involving self-assembly or interactions with biomolecules.[1]

[Click to download full resolution via product page](#)

Caption: A diagram showing the key applications of the title compound.

Safety and Handling

Appropriate safety precautions should be taken when handling **trans-4-Aminocyclohexanemethanol hydrochloride**.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[\[2\]](#)
- Storage: Store in a tightly sealed container in a dry and well-ventilated place.[\[2\]](#)

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. bocsci.com [bocsci.com]
- 5. usbio.net [usbio.net]
- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Trans-4-Aminocyclohexanemethanol hydrochloride, 1504-49-0-Amadis Chemical [amadischem.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073332#trans-4-aminocyclohexanemethanol-hydrochloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com